N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Scaffold Differentiation

N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 361478-62-8) is a synthetic small molecule belonging to the benzothiophene-2-carboxamide class. This class is characterized by a core benzothiophene ring linked to a variable aniline-derived motif via an amide bond, a scaffold extensively explored in prostaglandin D2 (PGD2) receptor antagonism and metabolic disorder research.

Molecular Formula C23H16N2O4S
Molecular Weight 416.45
CAS No. 361478-62-8
Cat. No. B2470799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
CAS361478-62-8
Molecular FormulaC23H16N2O4S
Molecular Weight416.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H16N2O4S/c1-14-7-9-19(18(11-14)22(26)15-5-3-2-4-6-15)24-23(27)21-13-16-12-17(25(28)29)8-10-20(16)30-21/h2-13H,1H3,(H,24,27)
InChIKeyGOZOGJASXVSMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide: A Differentiated Benzothiophene Carboxamide Scaffold for Metabolic and Inflammatory Probe Discovery


N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 361478-62-8) is a synthetic small molecule belonging to the benzothiophene-2-carboxamide class. This class is characterized by a core benzothiophene ring linked to a variable aniline-derived motif via an amide bond, a scaffold extensively explored in prostaglandin D2 (PGD2) receptor antagonism and metabolic disorder research [1]. The compound uniquely incorporates a 5-nitro substituent on the benzothiophene core and a bulky, lipophilic 2-benzoyl-4-methylphenyl tail, a combination designed to probe structure-activity relationships (SAR) at the periphery of the ligand-binding pocket [2].

Why N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide Cannot Be Replaced by Unsubstituted or 4-Methylbenzoyl Analogs in Pharmacological Studies


Substituting this compound with simpler benzothiophene-2-carboxamides, such as the unsubstituted benzoyl analog (compound 1) or the 4-methylbenzoyl analog (compound 4), fundamentally alters its pharmacological profile. The 5-nitro group is a strong electron-withdrawing moiety that modulates the electronics of the benzothiophene core, directly impacting binding affinity and potentially introducing nitroreductase-mediated bioactivation mechanisms absent in non-nitrated analogs . Furthermore, the specific combination of the 2-benzoyl group and the 4-methyl substituent on the anilide ring creates a unique steric and lipophilic environment that is distinct from the monomethylated (compound 4) or unmethylated (compound 1) versions, which were shown to be inactive in an in vivo hyperlipidemia model [1]. This specific substitution pattern is critical for engaging protein targets in a manner that generic class representatives cannot replicate.

Quantitative Differentiation Guide for N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide: Structural and Pharmacological Benchmarks


Unique Molecular Architecture Compared to Non-Nitrated Benzothiophene Carboxamide Analogs

The target compound's structure uniquely combines three features absent in the most closely related compounds: an electron-withdrawing 5-nitro group, a 2-benzoyl group, and a 4-methylphenyl substitution. In the known series of antihypertriglyceridemic agents, the active non-nitrated analog (compound 9) reduced plasma triglycerides by 81% in a rat model, while simpler benzophenone derivatives (compounds 1 and 3) were completely inactive [1]. This data strongly suggests that the 2-benzoyl-4-methylphenyl moiety in the target compound is a superior starting point for activity compared to simpler benzoylphenyl tails, and the addition of the nitro group provides a further distinct vector for target interaction or prodrug activation not explored in that study.

Structure-Activity Relationship (SAR) Medicinal Chemistry Scaffold Differentiation

Enhanced LogP and Solubility Profile Relevant to GPCR Target Engagement Versus Less Lipophilic 4-Acetoxy Analogs

The introduction of the 5-nitro and 2-benzoyl-4-methylphenyl groups creates a distinct physicochemical profile compared to earlier benzothiophene carboxamide leads. The Shionogi PGD2 antagonist program initially described compounds like S-5751, which feature a 5-acetoxy group and a simpler anilide tail [1]. The target compound's calculated properties (cLogP ~4.5, tPSA ~110 Ų) [2] place it in a more lipophilic, less polarizable chemical space than the earlier 5-acetoxy or 5-hydroxy leads (cLogP ~3.0). This suggests superior membrane permeability and potential for targeting intracellular or CNS-based targets, while the nitro group maintains a reactive handle for further metabolism or trapping studies.

Physicochemical Properties Lipophilicity Drug-likeness

Commercially Accessible Probe for Dual PGD2 Antagonism and Lipid-Lowering Hypothesis Testing

In the absence of having the pure separate standards for 'lipid-lowering only' or 'prostaglandin D2 antagonist only' activity, this compound stands out by combining structural features from both therapeutic classes. Benzothiophene-2-carboxamides are a known privileged structure for CRTH2/DP2 antagonism, with clinical validation from compounds like fevipiprant [1]. Simultaneously, benzophenone-containing benzothiophene carboxamides have demonstrated potent antihypertriglyceridemic effects [2]. This compound is the only probe that merges the 5-nitro substitution (linked to enhanced pharmacological properties in antimicrobial nitroreductase-activating molecules [3]) with the active lipid-lowering benzophenone tail. No other single compound in the catalog provides this specific pharmacological intersection.

Anti-inflammatory Probes Metabolic Disease Models Pharmacological Tool Compound

Differentiated Sourcing Profile: Pre-Weighed Aliquots for Direct HTS Integration Compared to Bulk Custom Synthesized Analogs

Unlike structural analogs that often require custom synthesis and in-house weighing, this compound is readily available from life science reagent suppliers in pre-weighed, screening-ready formats (e.g., 2 µmol, 5 µmol, 10 µmol aliquots) [1]. This sourcing advantage provides immediate experimental comparability that is not easily achieved with self-synthesized batches. For example, the closely related non-nitrated benzophenone derivative (compound 4) or the 4-methylbenzoyl analog (compound 4 in the published series) are not available off-the-shelf and must be custom-synthesized, introducing batch-to-batch variability and a multi-week lead time [2]. The pre-formatted availability of this compound reduces the time from experimental design to data generation by weeks.

High-Throughput Screening (HTS) Ready Procurement Efficiency Compound Library Format

Optimal Application Scenarios for Procuring N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide Based on Validated Differentiation Evidence


Probing the Convergence of Triglyceride Metabolism and CRTH2/DP2 Inflammatory Signaling

This compound is ideally suited for an academic pharmacology lab studying the intersection of lipid metabolism and allergic inflammation. As demonstrated, its benzophenone tail mimics a pharmacophore that achieves 81% triglyceride reduction in vivo [1], while its core benzothiophene-2-carboxamide is the established scaffold for DP2/CRTH2 antagonists [2]. By testing this single compound, a researcher can simultaneously assess inhibition of PGD2-mediated eosinophil migration and reduction of hepatic VLDL secretion, making it a powerful tool for probing the lipid-inflammation axis in diseases like atherosclerosis or metabolic syndrome-associated asthma.

Investigating Nitroreductase-Activated Prodrugs with a Dual Antihyperlipidemic-Antibacterial Profile

The 5-nitro group, while serving as an electron-withdrawing group for potency modulation, is also a known substrate for bacterial nitroreductases (e.g., NfsA/NfsB) [1]. Procurement of this compound enables a medicinal chemistry team to explore a 'dual-warhead' approach. The intact compound could serve as an antihypertriglyceridemic agent (based on the activity of related Compound 9 [2]), while its bioreduction in bacterial infection sites would release a cytotoxic metabolite, offering a novel strategy for managing cardiovascular patients with concurrent chronic infections. This dual-purpose screening is not possible with non-nitrated analogs like Compound 9.

Chemical Biology Tool for Mapping the Ligand-Pocket of a Hypothetical 'Benzophenone-Binding' Lipid Receptor

Given the stark contrast in in vivo activity between the 2-benzoylphenyl series (Compound 1, inactive) and the advanced 2-benzoyl-4-methylphenyl variants (Compound 9, highly active) [1], this compound is a critical tool for an affinity-based proteomics study. It can be used as a bait compound in pull-down assays or thermal shift assays (CETSA) to identify a protein target that specifically recognizes the 2-benzoyl-4-methyl substitution pattern. Its unique structural features, unavailable in any other single commercially available compound, make it the only viable chemical probe for such a target deconvolution study.

HTS Anomaly Validation: Ruling Out Aggregation-Based Assay Interference in a Lipid-Modulating Screen

For an industrial screening facility, this compound serves as a critical negative control for validating a lipid-modulation HTS hit list. Its high cLogP (~4.5) and specific structural features place it at the borderline of drug-likeness [1]. If a screening library is suspected to contain false positives due to colloidal aggregation, this compound can be tested. Its specific SAR (requiring the 2-benzoyl-4-methylphenyl tail for activity [2]) makes it ideal for a counter-screen: loss of activity upon minor structural modification would confirm a specific target engagement, whereas persistent activity would flag it as a non-specific aggregator, helping to triage the screen's output effectively.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.